molecular formula C11H13FO2 B1432341 Methyl 3-(4-fluorophenyl)butanoate CAS No. 24254-64-6

Methyl 3-(4-fluorophenyl)butanoate

Cat. No.: B1432341
CAS No.: 24254-64-6
M. Wt: 196.22 g/mol
InChI Key: BHMORYYPEXXZFS-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)butanoate is an organic compound with the molecular formula C11H13FO2 It belongs to the class of esters and is characterized by the presence of a fluorophenyl group attached to a butanoate moiety

Scientific Research Applications

Methyl 3-(4-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 3-(4-fluorophenyl)butanoate” is considered hazardous. It is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-fluorophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-fluorophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)butanoic acid.

    Reduction: 3-(4-fluorophenyl)butanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The fluorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Methyl 3-(4-fluorophenyl)butanoate can be compared with other similar compounds such as:

    Methyl 4-(3-fluorophenyl)butanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    Methyl 3-(4-chlorophenyl)butanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-(4-bromophenyl)butanoate: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the halogen substituent.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMORYYPEXXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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